molecular formula C6H14ClNO B6269141 rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride CAS No. 1431473-23-2

rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride

Cat. No. B6269141
CAS RN: 1431473-23-2
M. Wt: 151.6
InChI Key:
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Description

Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride, also known as 3,6-dimethylpiperidinol hydrochloride, is an organic compound used in various scientific and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents. This compound has been studied for its various applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride has been studied for its various applications in scientific research. It has been used to study protein-protein interactions, enzyme kinetics, and receptor-ligand binding. It has also been used to study the structure and function of various proteins, including those involved in signal transduction pathways. Additionally, this compound has been used to study the structure and function of various nucleic acids, including DNA and RNA.

Mechanism of Action

Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride is believed to act as an inhibitor of protein-protein interactions. It binds to the active sites of proteins, blocking their ability to interact with other proteins. This inhibition can be used to study the structure and function of various proteins, as well as the mechanisms of enzyme catalysis and receptor-ligand binding.
Biochemical and Physiological Effects
Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride has been studied for its various biochemical and physiological effects. It has been shown to inhibit the activity of various proteins involved in signal transduction pathways. Additionally, it has been shown to modulate the activity of various enzymes, including those involved in the metabolism of lipids and carbohydrates. Finally, this compound has been shown to interact with various receptors, including those involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water and other polar solvents. Additionally, it can be used to selectively synthesize one of the two enantiomers. However, there are some limitations to the use of this compound in laboratory experiments. It can be difficult to accurately measure its concentration, and it can be difficult to control its activity.

Future Directions

There are several potential future directions for the use of Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride in scientific research. It could be used to study the structure and function of various proteins involved in signal transduction pathways. Additionally, it could be used to study the structure and function of various nucleic acids, including DNA and RNA. Finally, it could be used to study the mechanisms of enzyme catalysis and receptor-ligand binding.

Synthesis Methods

Rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloride can be synthesized using two methods. The first is a direct synthesis from rac-(3R,6R)-6-methylpiperidin-3-ol hydrochloridepiperidine and hydrochloric acid, which yields a racemic mixture of the two enantiomers. The second method involves the use of a chiral auxiliary to selectively synthesize one of the two enantiomers. Both methods are efficient and cost-effective, and they can be used to obtain the desired enantiomeric form of the compound.

properties

IUPAC Name

(3S,6S)-6-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAKSPCPLYSNC-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431473-23-2
Record name 3-Piperidinol, 6-methyl-, hydrochloride (1:1), (3R,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431473-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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